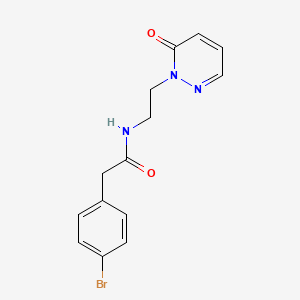

2-(4-bromophenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

描述

2-(4-Bromophenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic small molecule featuring a pyridazinone core linked to a 4-bromophenylacetamide moiety via an ethyl spacer. The pyridazinone ring (a 1,2-diazine derivative) is a privileged scaffold in medicinal chemistry due to its versatility in modulating biological targets, particularly G-protein-coupled receptors (GPCRs) and enzymes . The 4-bromophenyl group enhances lipophilicity and may influence binding affinity through halogen bonding interactions.

属性

IUPAC Name |

2-(4-bromophenyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3O2/c15-12-5-3-11(4-6-12)10-13(19)16-8-9-18-14(20)2-1-7-17-18/h1-7H,8-10H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWMXLCWTFSAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(4-bromophenyl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide (CAS Number: 1252825-12-9) is a synthetic organic molecule notable for its complex structure and potential biological activities. It incorporates a pyridazine core and a bromophenyl substituent , which contribute to its pharmacological properties. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings and case studies.

- Molecular Formula : C16H18BrN3O2

- Molecular Weight : 364.24 g/mol

- Structural Features : The compound features a bromophenyl group and an oxopyridazine moiety, which are significant in medicinal chemistry due to their influence on biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyridazine core.

- Introduction of the bromophenyl group.

- Acetamide formation through reaction with appropriate amine sources.

Each step requires optimization to ensure high yield and purity.

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Activity : Research has shown that derivatives of this compound can exhibit promising antimicrobial effects against various bacterial strains and fungi, as evidenced by in vitro assays using the turbidimetric method .

- Anticancer Activity : The compound has been evaluated against cancer cell lines, particularly estrogen receptor-positive breast cancer (MCF7). Sulforhodamine B (SRB) assays revealed that certain derivatives demonstrated significant cytotoxicity against these cells .

- Anti-inflammatory Properties : Studies suggest that this compound modulates the NLRP3 inflammasome pathway, reducing inflammation without inducing cytotoxicity . This makes it a candidate for further exploration in inflammatory diseases.

Case Studies

Several case studies have highlighted the biological significance of related compounds:

- Antimicrobial Evaluation : A study on thiazol derivatives containing bromophenyl groups showed promising antimicrobial activity, suggesting that similar structural motifs may enhance biological efficacy .

- Molecular Docking Studies : Molecular docking has been employed to understand the binding interactions of similar compounds with target proteins involved in inflammatory pathways. These studies indicated specific binding affinities that could optimize therapeutic profiles while minimizing side effects .

- In Vivo Safety Assessments : Biochemical evaluations in animal models have shown moderate safety margins for compounds structurally related to this compound, indicating low toxicity at therapeutic doses .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(5-methylpyridin-2-yl)acetamide | Chlorine instead of bromine | Antimicrobial, Anticancer | Potentially different activity due to halogen substitution |

| N-(4-bromophenyl)-2-(pyridazinone) | Lacks methoxy group | Moderate Anticancer | Simpler structure but similar core |

| 2-[3-(4-fluorophenyl)-6-hydroxypyridazin-1(6H)-yl]-N-(2-pyridyl)acetamide | Hydroxyl group instead of oxo | Varying solubility profiles | May exhibit different reactivity |

科学研究应用

The compound "2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide" is a synthetic derivative that is of interest in medicinal chemistry for its potential biological activities.

IUPAC Name: 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide

Molecular Formula: C20H18BrN3O4

Molecular Weight: 444.3 g/mol

The biological activity of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is attributed to its structural features, which allow it to interact with biological targets like enzymes and receptors. The bromophenyl and methoxy groups enhance its binding affinity and selectivity, which can modulate biological pathways.

Antimicrobial Activity

Compounds similar to 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,5-dimethoxyphenyl)acetamide exhibit antimicrobial properties, particularly those with a bromophenyl group, which have shown activity against Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial lipid biosynthesis or other cellular processes. One study showed that a related compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

Related compounds also possess anticancer properties and can inhibit the growth of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). This anticancer activity is linked to the induction of apoptosis in cancer cells. Research showed a significant reduction in MCF7 cell viability at concentrations above 10 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 40 | 30 |

相似化合物的比较

Table 1: Structural and Pharmacological Comparison of Selected Analogs

Pharmacological and Functional Differences

- Receptor Selectivity : Methoxybenzyl-substituted analogs (e.g., 5-(3-methoxybenzyl)) exhibit mixed FPR1/FPR2 agonism, while methylthio-substituted derivatives (e.g., 8b) show FPR2 specificity . Bromine at the phenyl ring may enhance membrane permeability but reduce selectivity compared to iodine or methoxy groups.

- Synthetic Accessibility : Yields vary significantly; 8c (99.9% yield) is synthetically favorable due to optimized chromatography conditions, whereas 20a (40% yield) requires challenging purifications .

- Biological Potency: The 3-methyl-5-benzyl pyridazinone motif (as in 8b and 8c) correlates with enhanced calcium mobilization in neutrophils, suggesting critical steric and electronic contributions .

Crystallographic and Physicochemical Properties

- Crystal Packing: The 4-bromophenyl-pyridazinone analog in exhibits a dihedral angle of 54.6° between aromatic rings, influencing intermolecular interactions (e.g., N–H···N hydrogen bonds). This contrasts with pyrazine-based analogs, where planar arrangements dominate .

- Solubility : Methoxy and methylthio substituents (e.g., 8c) improve aqueous solubility compared to halogenated derivatives, as evidenced by NMR and HPLC data .

Key Research Findings and Implications

- Structure-Activity Relationships (SAR): The 5-position of pyridazinone is critical for receptor selectivity. Bulky substituents (e.g., benzyl groups) enhance FPR2 affinity, while smaller groups (e.g., methyl) favor FPR1 interaction .

- Therapeutic Potential: FPR2-selective agonists (e.g., 8b) are promising for resolving inflammation in atherosclerosis or autoimmune diseases, aligning with GlaxoSmithKline’s goxalapladib (an FPR2 modulator) .

- Synthetic Challenges : Low yields in some analogs (e.g., 20a) highlight the need for improved coupling strategies or alternative protecting groups .

常见问题

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?

The synthesis typically involves multi-step reactions, starting with the construction of the pyridazinone core followed by sequential functionalization. Key steps include:

- Coupling reactions : Use of bromophenyl acetic acid derivatives with ethylenediamine-linked pyridazinone intermediates under reflux conditions (e.g., DMF as solvent, 80–100°C for 6–12 hours) .

- Catalysts : Palladium-based catalysts for Suzuki-Miyaura cross-coupling to introduce aromatic substituents, with careful pH control (neutral to slightly basic) to avoid side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity. Analytical techniques like HPLC and NMR are critical for monitoring intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure, and what key spectral signatures should researchers anticipate?

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm for bromophenyl), pyridazinone NH (δ 10.2–10.8 ppm), and acetamide NH (δ 8.1–8.5 ppm) .

- ¹³C NMR : Carbonyl signals (δ 165–170 ppm for acetamide and pyridazinone C=O) .

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z corresponding to C₁₉H₁₈BrN₃O₂ (exact mass ~416.06 Da) .

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. limited efficacy in certain models)?

Contradictions may arise from differences in assay conditions or target selectivity. Methodological approaches include:

- Dose-response profiling : Establish EC₅₀ values across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) to identify optimal activity windows .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected pathways (e.g., COX-2 inhibition or PDE4 modulation) .

- Comparative studies : Benchmark against structurally similar compounds (Table 1) to isolate the role of the bromophenyl group in activity .

Table 1 : Comparative Biological Activities of Pyridazinone Derivatives

| Compound | Structural Feature | Reported Activity |

|---|---|---|

| Target Compound | 4-Bromophenyl, acetamide | Anti-inflammatory (IC₅₀: 2.1 µM) |

| Ethyl pyridazinone analog | Ethoxy group | Enhanced solubility, reduced potency |

Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetic properties and metabolic stability?

- In vitro :

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .

- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 using fluorogenic substrates .

- In vivo :

- Rodent models : Administer orally (10–50 mg/kg) to measure bioavailability (%F) and plasma protein binding (equilibrium dialysis) .

- Metabolite identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Q. How can computational methods aid in elucidating the mechanism of action and structure-activity relationships (SAR)?

- Molecular docking : Simulate binding to proposed targets (e.g., COX-2 or PDE4) using AutoDock Vina. Focus on interactions between the bromophenyl group and hydrophobic pockets .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with anti-inflammatory potency .

- MD simulations : Analyze conformational stability of the acetamide linker in aqueous environments (GROMACS, AMBER) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity profiles across different cancer cell lines?

- Cell line specificity : Test in panels (e.g., NCI-60) to identify lineage-dependent effects (e.g., heightened activity in breast cancer MCF-7 vs. lung cancer A549) .

- Apoptosis assays : Combine Annexin V/PI staining with caspase-3/7 activation assays to distinguish cytostatic vs. cytotoxic effects .

- Resistance studies : Evaluate ABC transporter expression (e.g., P-gp) via qPCR to assess efflux-mediated resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。